8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Overview
Description
“8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” is a chemical compound with the CAS Number: 77398-55-1 . It has a molecular weight of 231.68 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride . The InChI Code is 1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Molecular Structure Studies
- Crystal and Molecular Structure : An investigation into the crystal and molecular structure of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1] octane-3,4′-imidazolidine]-2′,5′-dione, revealed insights into its conformation and hydrogen bonding patterns, which are significant for understanding its chemical properties and potential applications (Manjunath et al., 2011).
Synthesis Methods
- Synthesis Techniques : Research on synthesis methods of derivatives, such as the creation of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, provided valuable knowledge for the development of novel compounds with potential applications in various fields (Mandzhulo et al., 2016).
- Efficient Synthesis : Studies focusing on the efficient synthesis of compounds like 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride have contributed to the development of more streamlined and effective production methods for these chemicals (Connolly et al., 2010).
Potential Therapeutic Applications
- Anticancer Properties : Research on novel spirohydantoin compounds showed potential anticancer properties, especially in inducing apoptosis in leukemia cells, which may have implications for leukemia therapy (Kavitha et al., 2009).
- Anti-Tumor and Anti-Angiogenic Activity : A series of new azaspiro bicyclic hydantoin derivatives were found to exhibit significant anti-proliferative activity against certain cancer cells, with implications for tumor treatment (Basappa et al., 2009).
Safety And Hazards
Future Directions
The potential of “8-Azaspiro[bicyclo[3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione hydrochloride” and related compounds in the treatment of diseases such as leukemia is a promising area of research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUMYKCCCUBODI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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